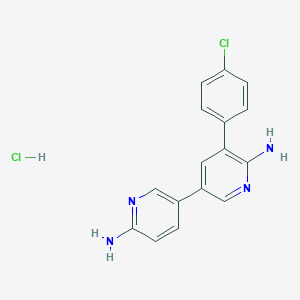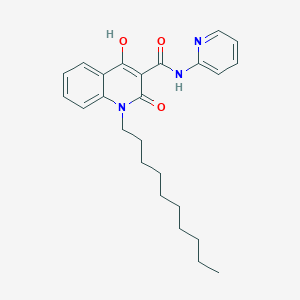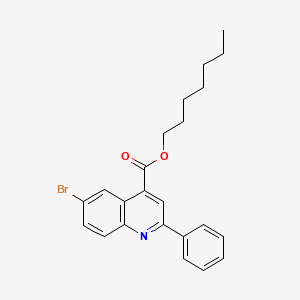
Heptyl 6-bromo-2-phenylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C23H24BrNO2 and a molecular weight of 426.357 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.
Vorbereitungsmethoden
Die Synthese von Heptyl-6-brom-2-phenylchinolin-4-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute umfasst die Bromierung von 2-Phenylchinolin, gefolgt von der Veresterung mit Heptanol. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu erreichen . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen umfassen, um den Prozess zu skalieren und gleichzeitig Effizienz und Kosteneffektivität zu gewährleisten.
Analyse Chemischer Reaktionen
Heptyl-6-brom-2-phenylchinolin-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Oxidation und Reduktion: Der Chinolinring kann unter bestimmten Bedingungen einer Oxidation oder Reduktion unterliegen, was zu verschiedenen Derivaten führt.
Esterhydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und den Alkohol zu liefern.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren oder Basen, Oxidationsmittel und Reduktionsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Heptyl-6-brom-2-phenylchinolin-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Chinolinstruktur der Verbindung ist für ihre potenziellen biologischen Aktivitäten bekannt, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forschungen laufen, um seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung, zu erforschen.
Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Heptyl-6-brom-2-phenylchinolin-4-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der Chinolinring kann mit DNA interkalieren und so ihre Replikations- und Transkriptionsprozesse beeinflussen. Darüber hinaus kann die Verbindung bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen werden noch untersucht und können je nach spezifischer Anwendung variieren .
Wirkmechanismus
The mechanism of action of heptyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Heptyl-6-brom-2-phenylchinolin-4-carboxylat kann mit anderen Chinolinderivaten verglichen werden, wie zum Beispiel:
Chloroquin: Bekannt für seine antimalarielle Aktivität.
Chinolin-4-carbonsäure: Ein Vorläufer für verschiedene Chinolin-basierte Medikamente.
2-Phenylchinolin: Ein einfacheres Analogon ohne die Ester- und Bromsubstituenten.
Die Einzigartigkeit von Heptyl-6-brom-2-phenylchinolin-4-carboxylat liegt in seinen spezifischen Substituenten, die ihm besondere chemische und biologische Eigenschaften verleihen .
Eigenschaften
CAS-Nummer |
355419-69-1 |
|---|---|
Molekularformel |
C23H24BrNO2 |
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
heptyl 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H24BrNO2/c1-2-3-4-5-9-14-27-23(26)20-16-22(17-10-7-6-8-11-17)25-21-13-12-18(24)15-19(20)21/h6-8,10-13,15-16H,2-5,9,14H2,1H3 |
InChI-Schlüssel |
XKBYNATYMHDUDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)

![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)
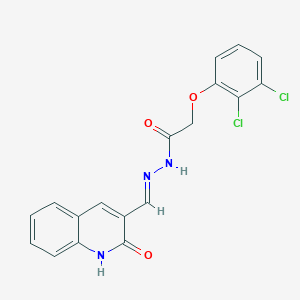
![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)

![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
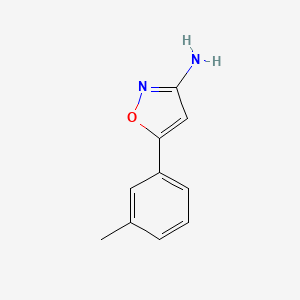
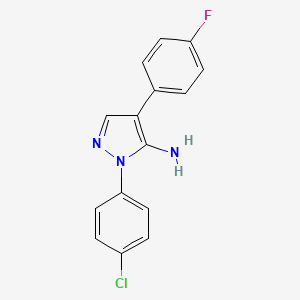
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)
